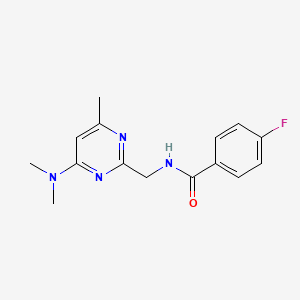

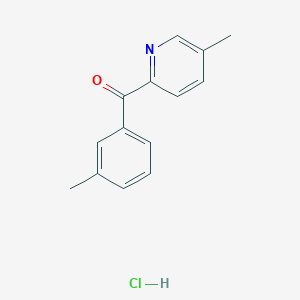

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide, also known as Sunitinib, is a small molecule drug that is used for the treatment of various types of cancer. It is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One area of research involves the synthesis of novel acridine and bis-acridine sulfonamides, including derivatives related to "4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide." These compounds have been investigated for their inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, which are enzymes involved in various physiological processes including respiration and the acid-base balance in blood and other tissues. The synthesized compounds showed high affinity for these isoforms, suggesting potential for therapeutic applications related to disorders of carbonic anhydrase dysfunction (Ulus et al., 2013).

Material Science and Polymer Synthesis

Research has also been conducted on the synthesis of well-defined poly(p-benzamide) and block copolymers containing this aramide, which could have implications for the development of new materials with specific mechanical and chemical properties. These studies demonstrated the ability to create polymers with defined molecular weight and low polydispersity, which is crucial for the predictable performance of polymeric materials in applications ranging from filtration to structural components in electronics (Yokozawa et al., 2002).

Fluorescence Enhancement for Biomedical Applications

Another interesting application involves the use of Glibenclamide, a compound structurally similar to "4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide," to enhance the fluorescence of erbium ions. This property has potential uses in biochemical probes and high-performance liquid chromatography detectors, offering a simple and sensitive method for monitoring certain biochemical reactions and interactions in biological systems (Faridbod et al., 2009).

Catalytic Activity in Organic Reactions

Additionally, compounds related to "4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide" have been explored for their catalytic activity in organic synthesis reactions, such as the selective hydrogenation of phenol to cyclohexanone, a key intermediate in the production of various industrial polymers. This research highlights the potential of these compounds to act as catalysts under mild conditions, which is valuable for developing more efficient and environmentally friendly chemical processes (Wang et al., 2011).

properties

IUPAC Name |

4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-2-23(18-8-4-3-5-9-18)30(28,29)20-13-11-16(12-14-20)21(25)22-17-7-6-10-19(15-17)24(26)27/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXBXNNEPDQCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)